- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation, Journal of the Chemical Society, 1995, (1995), 1057-64

Cas no 969-99-3 (Chlorpromazine Sulfoxide)

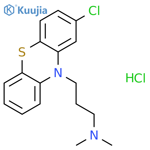

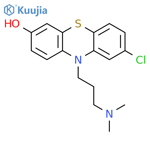

Chlorpromazine Sulfoxide structure

Nombre del producto:Chlorpromazine Sulfoxide

Número CAS:969-99-3

MF:C17H19ClN2OS

Megavatios:334.863561868668

MDL:MFCD01706964

CID:804407

PubChem ID:70413

Chlorpromazine Sulfoxide Propiedades químicas y físicas

Nombre e identificación

-

- 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide

- Chlorpromazine Sulfoxide

- 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

- CHLORPROMAZINE SULFOXIDE, BP STANDARD

- Chloropromazine sulfoxide

- Chlorpromazine sulphoxide

- Chlorpromazine-S-oxide

- Chlorpromazine-S-oxyd

- Opromazin

- Opromazine

- Oxychlorpromazine

- Secotil

- Transedon

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide

- Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)

- Aminazin sulfoxide

- Ba 2835

- Chlorpromazine 5-oxide

- Chlorpromazine 5-sulfoxide

- Chlorpromazine S-oxide

- NSC 170990

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)

- 969-99-3

- Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol

- BRD-A94494639-001-01-6

- 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE

- WLN: T C666 BN ISJ B3N1&1 EG IO

- 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide

- Phenothiazine, oxide

- SCHEMBL1155596

- CHEMBL823

- 5293 RP

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide

- CPZ-SO

- 016U10PN9N

- Sulfoxide of chlorpromazine

- 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one

- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide

- 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE

- BA-2835

- Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide

- 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #

- 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine

- 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one

- NSC170990

- 5-Oxychlorpromazine

- 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide

- Q27216080

- BRN 0307255

- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide

- NSC-170990

- DTXSID40871817

- 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE

- 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)

- 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide

- 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate

- EN300-262069

- UNII-016U10PN9N

- NS00001061

- 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide

- CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]

- NP 956

- BDBM50408507

- CHEBI:125461

- 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide

- Chlorpromazine sulfoxide hydrochloride

- OPROMAZINE [MI]

- CPZ-O

- 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide

- Chlorpromazine EP Impurity A

- 4-27-00-01312 (Beilstein Handbook Reference)

-

- MDL: MFCD01706964

- Renchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

- Clave inchi: QEPPAOXKZOTMPM-UHFFFAOYSA-N

- Sonrisas: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 334.09100

- Masa isotópica única: 334.090662

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 22

- Cuenta de enlace giratorio: 4

- Complejidad: 406

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.9

- Superficie del Polo topológico: 42.8

Propiedades experimentales

- Denso: 1.35

- Punto de fusión: 115°

- Punto de ebullición: 502.6°Cat760mmHg

- Punto de inflamación: 257.8°C

- índice de refracción: 1.687

- PSA: 42.76000

- Logp: 4.84060

Chlorpromazine Sulfoxide Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII

- Instrucciones de Seguridad: H303+H313+H333

- Toxicidad:LD50 s.c. in mice: 102 mg/kg (Minami, Yoshimoto)

- Condiciones de almacenamiento:Store at recommended temperature

Chlorpromazine Sulfoxide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262069-0.25g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 0.25g |

$627.0 | 2024-06-18 | |

| TRC | C424755-250mg |

Chlorpromazine Sulfoxide |

969-99-3 | 250mg |

$ 1478.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000507 |

Chlorpromazine Sulfoxide |

969-99-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| eNovation Chemicals LLC | Y1241080-100mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 100mg |

$615 | 2024-06-06 | |

| Enamine | EN300-262069-1.0g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 1.0g |

$681.0 | 2024-06-18 | |

| Enamine | EN300-262069-0.1g |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 0.1g |

$600.0 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1241080-10mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 10mg |

$330 | 2025-02-26 | |

| 1PlusChem | 1P01C5HV-25mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 25mg |

$188.00 | 2024-04-19 | |

| 1PlusChem | 1P01C5HV-100mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 100mg |

$410.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1241080-25mg |

2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one |

969-99-3 | 95% | 25mg |

$540 | 2025-02-26 |

Chlorpromazine Sulfoxide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

Referencia

- Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics, Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol

Referencia

- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; overnight, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior, Heterocycles, 2022, 104(4), 689-706

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: m-Chloroperbenzoic acid , Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 4 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

Referencia

- Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites, MedChemComm, 2014, 5(4), 502-506

Métodos de producción 7

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

Condiciones de reacción

Referencia

- Preparative Microfluidic Electrosynthesis of Drug Metabolites, ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ; 48 h, rt

Referencia

- Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium, ChemistrySelect, 2021, 6(33), 8472-8479

Métodos de producción 12

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane

Referencia

- Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 14

Condiciones de reacción

Referencia

- Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking, Journal of Photochemistry and Photobiology, 2020, (2020),

Métodos de producción 15

Condiciones de reacción

Referencia

- Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material, Farmatsiya (Moscow, 1987, 36(5), 34-40

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: L-Ascorbic acid , Acetic acid , Sodium acetate , Trisodium EDTA , Manganese diacetate , Oxygen , Ferrous sulfate heptahydrate Solvents: Water ; 2 h, pH 4, 45 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.5

Referencia

- Synthesis of potential drug metabolites by a modified Udenfriend reaction, Tetrahedron Letters, 2011, 52(7), 749-752

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt

Referencia

- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Métodos de producción 19

Condiciones de reacción

Referencia

- Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines, Biochemical Pharmacology, 2010, 80(8), 1252-1259

Métodos de producción 20

Condiciones de reacción

Referencia

- Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

Chlorpromazine Sulfoxide Raw materials

Chlorpromazine Sulfoxide Preparation Products

Chlorpromazine Sulfoxide Literatura relevante

-

Yu-Dong Shen,Ben Xiao,Zhen-Lin Xu,Hong-Tao Lei,Hong Wang,Jin-Yi Yang,Yuan-Ming Sun Anal. Methods 2011 3 2797

-

Elizabeth M. Kigondu,Mathew Njoroge,Kawaljit Singh,Nicholas Njuguna,Digby F. Warner,Kelly Chibale Med. Chem. Commun. 2014 5 502

-

Malcolm R. Smyth,W. Franklin Smyth Analyst 1978 103 529

-

Andrew Mounsey,David Strachan,Frederick J. Rowell,Vibeke Rowell,John D. Tyson Analyst 1996 121 955

-

W. Franklin Smyth,M. R. Smyth,A. A. Cernik,I. E. Davidson,R. R. Rowe,B. Z. Chowdhry Proc. Anal. Div. Chem. Soc. 1976 13 223

969-99-3 (Chlorpromazine Sulfoxide) Productos relacionados

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 61549-49-3(9-Decenenitrile)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

Proveedores recomendados

上海贤鼎生物科技有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Aoguang Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing jingzhu bio-technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote